4-bromo-2-iodofuran
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Overview
Description
4-Bromo-2-iodofuran is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom and substituted with bromine and iodine atoms at the 4 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-iodofuran typically involves the halogenation of furan derivatives. One common method is the sequential halogenation of furan, starting with the bromination at the 4-position followed by iodination at the 2-position. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would require careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-iodofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofuran derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar solvents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and appropriate ligands are utilized in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated furans, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
4-Bromo-2-iodofuran has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-iodofuran depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorofuran: Similar in structure but with a chlorine atom instead of iodine.
4-Iodo-2-bromofuran: An isomer with reversed positions of bromine and iodine.
2,5-Dibromofuran: Contains two bromine atoms at the 2 and 5 positions.
2,5-Diiodofuran: Contains two iodine atoms at the 2 and 5 positions.
Uniqueness
4-Bromo-2-iodofuran is unique due to the specific combination of bromine and iodine substituents, which can impart distinct reactivity and properties compared to other halogenated furans. This uniqueness makes it valuable in various synthetic and research applications.
Properties
CAS No. |
2680531-96-6 |
---|---|
Molecular Formula |
C4H2BrIO |
Molecular Weight |
272.9 |
Purity |
90 |
Origin of Product |
United States |
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